- Modulation of bacterial quorum sensing with synthetic ligands: Systematic evaluation of N-acylated homoserine lactones in multiple species and new insights into their mechanisms of action, Journal of the American Chemical Society, 2007, 129(44), 13613-13625

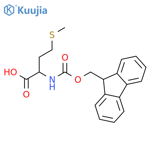

Cas no 942296-18-6 (2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide)

![2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide structure](https://it.kuujia.com/scimg/cas/942296-18-6x500.png)

942296-18-6 structure

Nome del prodotto:2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide

2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide

- N-(3-butyrolactone)-2-bromobenzeneacetamide

- AbaR

- QscR inhibitor

- 2-Bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]benzeneacetamide (ACI)

- CS-1102003

- HY-164128

- 942296-18-6

- (S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide

- AHL modulator-1

-

- Inchi: 1S/C12H12BrNO3/c13-9-4-2-1-3-8(9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1

- Chiave InChI: MMJSTOMMZPSKSQ-JTQLQIEISA-N

- Sorrisi: N([C@H]1CCOC1=O)C(=O)CC1C=CC=CC=1Br

Proprietà calcolate

- Massa esatta: 297.00006g/mol

- Massa monoisotopica: 297.00006g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 17

- Conta legami ruotabili: 3

- Complessità: 308

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.9

- Superficie polare topologica: 55.4Ų

2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- Condizioni di conservazione:−20°C

2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | 804231-10mg |

2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide |

942296-18-6 | 10mg |

¥1128.54 | 2023-09-15 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 804231-10MG |

2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide |

942296-18-6 | 10MG |

¥1366.89 | 2022-02-24 |

2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Chloroform , Dimethylformamide ; 10 min, 50 °C

1.2 Solvents: Dimethylformamide ; 7 min, 150 °C

1.3 Reagents: Diisopropylcarbodiimide Solvents: Chloroform , Dimethylformamide ; 10 min, 50 °C

1.4 Reagents: Trifluoroacetic acid , Cyanogen bromide Solvents: Chloroform , Water ; 24 h, rt

1.2 Solvents: Dimethylformamide ; 7 min, 150 °C

1.3 Reagents: Diisopropylcarbodiimide Solvents: Chloroform , Dimethylformamide ; 10 min, 50 °C

1.4 Reagents: Trifluoroacetic acid , Cyanogen bromide Solvents: Chloroform , Water ; 24 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Chloroform , Dimethylformamide ; 20 min, 50 °C

1.2 Solvents: Dimethylformamide ; 7 min, 150 °C

1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Chloroform , Dimethylformamide ; 20 min, 50 °C

1.4 Reagents: Trifluoroacetic acid , Cyanogen bromide Solvents: Chloroform , Water ; 24 h, rt

1.2 Solvents: Dimethylformamide ; 7 min, 150 °C

1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Chloroform , Dimethylformamide ; 20 min, 50 °C

1.4 Reagents: Trifluoroacetic acid , Cyanogen bromide Solvents: Chloroform , Water ; 24 h, rt

Riferimento

- N-Phenylacetanoyl-L-homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeri, ACS Chemical Biology, 2007, 2(5), 315-319

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, cooled; rt; 20 h, rt

Riferimento

- Preparation of acylation homoserinelactone compound and environment protection application, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Tosyl chloride Solvents: Pyridine ; 90 min, rt

1.2 Reagents: 4,7,10-Trioxatridecane-1,13-diamine ; 40 min, 80 °C

1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole , 3,5-Dichloro-4-hydroxybenzoic acid Solvents: Dimethylformamide ; 10 s, rt; 15 min, rt

1.4 Reagents: 1,1′-Carbonyldiimidazole , 1-Methylimidazole Solvents: Dimethylformamide ; 5 min, rt

1.5 1 h, rt

1.6 Reagents: Acetic anhydride Solvents: Dimethylformamide ; 15 min, rt

1.7 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ; 5 min, rt

1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 s, rt

1.9 45 min, rt

1.10 Reagents: Trifluoroacetic acid ; 3 min, 60 mbar, rt; 7 min, rt

1.11 Reagents: Trifluoroacetic acid ; 10 min, 60 mbar, rt; 18 h, rt

1.12 Solvents: Methanol

1.2 Reagents: 4,7,10-Trioxatridecane-1,13-diamine ; 40 min, 80 °C

1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole , 3,5-Dichloro-4-hydroxybenzoic acid Solvents: Dimethylformamide ; 10 s, rt; 15 min, rt

1.4 Reagents: 1,1′-Carbonyldiimidazole , 1-Methylimidazole Solvents: Dimethylformamide ; 5 min, rt

1.5 1 h, rt

1.6 Reagents: Acetic anhydride Solvents: Dimethylformamide ; 15 min, rt

1.7 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ; 5 min, rt

1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 s, rt

1.9 45 min, rt

1.10 Reagents: Trifluoroacetic acid ; 3 min, 60 mbar, rt; 7 min, rt

1.11 Reagents: Trifluoroacetic acid ; 10 min, 60 mbar, rt; 18 h, rt

1.12 Solvents: Methanol

Riferimento

- Efficient Synthesis and Evaluation of Quorum-Sensing Modulators Using Small Molecule Macroarrays, Organic Letters, 2009, 11(20), 4600-4603

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Modulation of bacterial quorum sensing with synthetic ligands, World Intellectual Property Organization, , ,

2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Raw materials

2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Preparation Products

2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Letteratura correlata

-

Reinhard Lipowsky Faraday Discuss. 2013 161 305

-

2. Organic chemistry

-

J. F. Duncan,B. A. J. Lister Discuss. Faraday Soc. 1949 7 104

-

Danielle M. Stacy,Sebastian T. Le Quement,Casper L. Hansen,Janie W. Clausen,Tim Tolker-Nielsen,Jacob W. Brummond,Michael Givskov,Thomas E. Nielsen,Helen E. Blackwell Org. Biomol. Chem. 2013 11 938

942296-18-6 (2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide) Prodotti correlati

- 2171225-31-1(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid)

- 2138077-07-1(4-fluoro-3-(4-fluorophenyl)-5-methoxyaniline)

- 1805677-12-6(Methyl 4-(difluoromethoxy)-3-(3-methoxy-3-oxopropyl)benzoate)

- 1352498-06-6(1-(6-Dimethylamino-5-methyl-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone)

- 1517076-50-4((6-fluoro-1-phenyl-1H-1,3-benzodiazol-2-yl)methanol)

- 2743431-83-4(5-(2-(2-aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

- 1242339-02-1(2',6'-dimethoxy-[1,1'-biphenyl]-3-carbaldehyde)

- 2137090-56-1((2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid)

- 333454-66-3(N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine)

- 1806867-65-1(4-Bromo-2-(difluoromethyl)-3-methoxy-6-nitropyridine)

Fornitori consigliati

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

CN Fornitore

Grosso

上海贤鼎生物科技有限公司

Membro d'oro

CN Fornitore

Grosso

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Aoguang Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

atkchemica

Membro d'oro

CN Fornitore

Reagenti